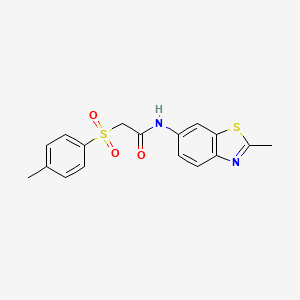

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide

Beschreibung

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Eigenschaften

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-15-16(9-13)23-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGOSODCMVFOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylacetamide derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-amine in a suitable solvent such as N,N-dimethylformamide (DMF) and adding tosyl chloride under controlled conditions. The reaction mixture is then stirred at a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides

- 6-chlorobenzo[d]thiazol-2-amine derivatives

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide stands out due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to other benzothiazole derivatives .

Biologische Aktivität

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a benzenesulfonamide group. Its molecular formula is C14H15N3O2S, and it features the following structural components:

- Benzothiazole ring : Known for various biological activities, including antifungal properties.

- Benzenesulfonamide group : Often associated with antibacterial activity.

Antifungal Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various phytopathogenic fungi, including Fusarium and Aspergillus species. The mechanism often involves disrupting fungal cell wall synthesis or function, leading to cell death.

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| Benzothiazole Derivative A | Fusarium oxysporum | 85% |

| Benzothiazole Derivative B | Aspergillus niger | 90% |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The structure-activity relationship indicates that modifications to the benzothiazole or sulfonamide groups can enhance antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Antifungal Efficacy : A study conducted on various benzothiazole derivatives, including N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide, demonstrated a significant reduction in mycelial growth of Fusarium species when subjected to in vitro assays. The compound showed an inhibition rate exceeding 80%, indicating its potential as a fungicide.

- Antibacterial Screening : Another investigation assessed the antibacterial activity of this compound against multiple strains of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, with particular effectiveness against Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide. Modifications to the substituents on the benzothiazole ring or the sulfonamide group can lead to enhanced potency and selectivity against specific pathogens.

Key Findings

- Substituent Variation : Increasing electron-withdrawing groups on the benzothiazole ring tends to enhance antifungal activity.

- Sulfonamide Modifications : Alterations in the sulfonamide moiety can significantly affect antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.